molecular formula C14H8N2O B041653 Canthin-6-one CAS No. 479-43-6

Canthin-6-one

Cat. No.: B041653
CAS No.: 479-43-6
M. Wt: 220.23 g/mol
InChI Key: ZERVJPYNQLONEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of canthin-6-one was achieved in 1966 using the Bischer-Napieralski method, although it had a poor overall yield . More recent synthetic approaches involve the use of nanoparticle-supported biomimetic synthesis . A typical synthetic route includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step reactions starting from readily available precursors, followed by purification processes such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Canthin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Canthin-6-one is unique among β-carboline alkaloids due to its additional D ring, which contributes to its diverse biological activities . Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.

Properties

IUPAC Name

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c17-13-6-5-11-14-10(7-8-15-11)9-3-1-2-4-12(9)16(13)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERVJPYNQLONEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197322
Record name Canthin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-43-6
Record name Canthin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canthin-6-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canthin-6-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103003
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Record name Canthin-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANTHIN-6-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FK17S759N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does canthin-6-one exert its anti-inflammatory effects?

A1: this compound exhibits anti-inflammatory activity through multiple mechanisms. Studies have shown that it can inhibit nitric oxide production [, ], downregulate pro-inflammatory genes like iNOS, IL-6, and COX-2 [], and suppress the NLRP3 inflammasome pathway [].

Q2: Does this compound interact with the ubiquitin-proteasome system?

A2: Yes, research suggests that this compound can enhance ubiquitin-proteasome system (UPS) activity, specifically by upregulating PSMD1, a 26S proteasome non-ATPase regulatory subunit []. This mechanism has been linked to its ability to accelerate the degradation of alpha-synuclein, a protein implicated in Parkinson’s disease [].

Q3: What is the target of this compound's antifungal activity?

A3: Research using quantitative proteomics suggests that this compound targets amino acid biosynthesis and nitrogen metabolism pathways in fungi like Fusarium oxysporum []. This disruption of vital metabolic processes leads to fungal death.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C14H8N2O and a molecular weight of 220.22 g/mol.

Q5: What are the key spectroscopic features of this compound?

A5: this compound and its derivatives are typically characterized using various spectroscopic techniques, including:

  • NMR: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule [, , ].
  • MS: Mass spectrometry helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation [, , ].
  • UV: UV spectroscopy is useful for identifying the presence of conjugated systems within the molecule [, , ].
  • IR: Infrared spectroscopy provides information about functional groups present in the molecule [, ].

Q6: How do structural modifications of this compound impact its biological activity?

A6: Research suggests that modifications to the this compound core structure can significantly influence its biological activity:

  • Antifungal activity: Quaternization at the 3-N position of 10-methoxythis compound significantly enhances antibacterial activity against specific plant pathogens [, ].
  • Anti-inflammatory activity: The presence of methoxy groups on the this compound core appears to contribute to anti-inflammatory activity [].
  • Cytotoxicity: Methoxy substitutions also influence the cytotoxic potential against various cancer cell lines [, ].
  • cAMP phosphodiesterase inhibition: β-carboline derivatives with a methoxycarbonyl group and this compound derivatives with a methoxyl group showed strong inhibitory effects [].

Q7: What cell lines have been used to study the cytotoxic activity of this compound?

A7: Various human cancer cell lines have been utilized, including:

  • Lung cancer: A-549 [, ]
  • Breast cancer: MCF-7 [, ]
  • Prostate cancer: PC-3 [, ]
  • Fibrosarcoma: HT-1080 []

Q8: What animal models have been used to study the anti-inflammatory activity of this compound?

A8: Rat models have been employed to assess the anti-inflammatory effects of this compound, particularly in carrageenan-induced paw edema models [].

Q9: What analytical techniques are commonly used to identify and quantify this compound and its derivatives in plant material?

A9: Common techniques include:

  • High-performance liquid chromatography (HPLC): Often coupled with UV detection, HPLC allows for the separation and quantification of this compound alkaloids in complex mixtures like plant extracts [, ].
  • Thin-layer chromatography (TLC): A simpler technique used for initial separation and visualization of this compound alkaloids [, ].
  • Gas chromatography (GC): Capillary GC methods have been developed for the determination of this compound alkaloids in plant material [].

Q10: Are there any studies on the bioavailability and pharmacokinetics of this compound?

A10: While limited, some studies have started investigating the pharmacokinetic properties of this compound, focusing on its absorption, distribution, metabolism, and excretion []. More research in this area is needed.

Q11: Has this compound been investigated for its potential in treating neurodegenerative diseases?

A11: Recent research has shown that this compound can enhance the degradation of alpha-synuclein, a protein that aggregates in Parkinson’s disease []. This finding suggests potential therapeutic avenues for neurodegenerative diseases, but further investigations are necessary.

Q12: What are the potential applications of this compound in agriculture?

A12: Studies on the antifungal activity of this compound, especially against plant pathogens like Fusarium oxysporum, indicate potential applications as a natural fungicide [].

Q13: What are the future directions for research on this compound?

A13: Further research is needed to:

  • Investigate sustainable production methods for this compound, such as plant tissue culture [, , ], to ensure a consistent and environmentally friendly supply.

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